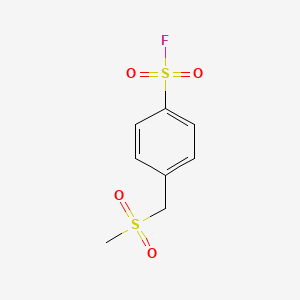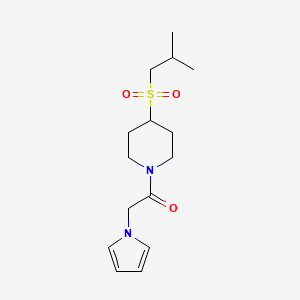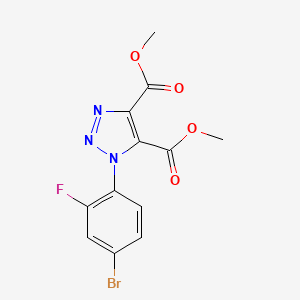
4,5-dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a bromo-fluorophenyl group and two ester groups
准备方法
The synthesis of 4,5-dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often involve the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine. The bromo-fluorophenyl group is introduced through a substitution reaction using appropriate halogenated precursors. The ester groups are then added via esterification reactions using methanol and an acid catalyst.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
化学反应分析
Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
科学研究应用
Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.
Biological Research: The compound is used as a tool in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be utilized in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
作用机制
The mechanism of action of 4,5-dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromo-fluorophenyl group enhances the compound’s binding affinity to target proteins, while the triazole ring provides stability and specificity. The ester groups may also play a role in improving the compound’s solubility and bioavailability.
相似化合物的比较
Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be compared with other triazole derivatives, such as:
Dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: This compound has a chlorophenyl group instead of a bromo-fluorophenyl group, which may result in different biological activities and reactivity.
Dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: The presence of a methyl group instead of a bromo-fluorophenyl group can affect the compound’s pharmacokinetic properties and target interactions.
Dimethyl 1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: The nitrophenyl group introduces electron-withdrawing properties, which can influence the compound’s reactivity and biological activity.
The uniqueness of 4,5-dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
dimethyl 1-(4-bromo-2-fluorophenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3O4/c1-20-11(18)9-10(12(19)21-2)17(16-15-9)8-4-3-6(13)5-7(8)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLLSVASQJXWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=C(C=C(C=C2)Br)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chlorobenzyl)-2-(9-fluoro-2-methyl-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2912088.png)
![2-(3,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2912090.png)

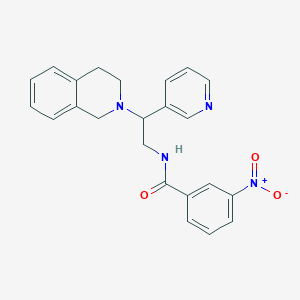
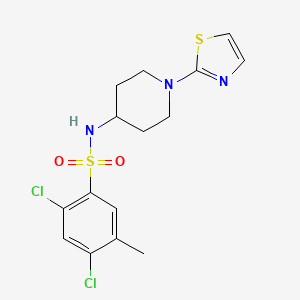
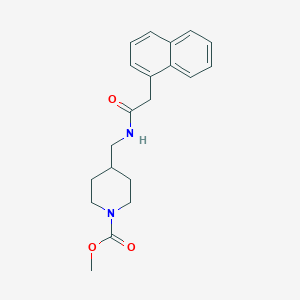
![4-chloro-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2912099.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2912101.png)
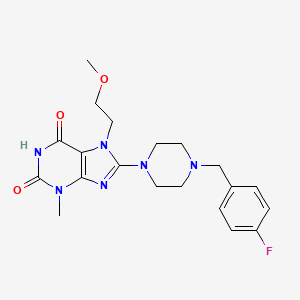
![2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2912103.png)
![2-chloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B2912108.png)
